molecular formula C12H10BrNO2 B578731 5-Bromo-2-(3-methoxyphenoxy)pyridine CAS No. 1249147-55-4

5-Bromo-2-(3-methoxyphenoxy)pyridine

Cat. No.: B578731
CAS No.: 1249147-55-4
M. Wt: 280.121
InChI Key: LHJUBVGGSUQXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(3-methoxyphenoxy)pyridine: is an organic compound with the molecular formula C12H10BrNO2 . It is a derivative of pyridine, substituted with a bromo group at the 5-position and a 3-methoxyphenoxy group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 3-methoxyphenol.

    Nucleophilic Substitution: 3-Methoxyphenol undergoes a nucleophilic substitution reaction with 2-chloropyridine in the presence of a base such as potassium carbonate to form 2-(3-methoxyphenoxy)pyridine.

    Bromination: The resulting 2-(3-methoxyphenoxy)pyridine is then brominated using a brominating agent like N-bromosuccinimide (NBS) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(3-methoxyphenoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include potassium carbonate and solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium phosphate are typically used.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 5-Bromo-2-(3-methoxyphenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: It is investigated for its potential use in the development of new drugs due to its ability to interact with biological targets.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxyphenoxy)pyridine in biological systems involves its interaction with specific molecular targets. The bromo and methoxyphenoxy groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-methoxypyridine-3-carboxaldehyde

Comparison:

  • Structural Differences: While 5-Bromo-2-(3-methoxyphenoxy)pyridine has a methoxyphenoxy group, similar compounds may have different substituents such as trifluoromethyl or carboxaldehyde groups.
  • Reactivity: The presence of different substituents affects the reactivity and the types of reactions these compounds undergo.
  • Applications: Each compound has unique applications based on its structural features and reactivity. For example, 2-Bromo-5-(trifluoromethyl)pyridine is used in different coupling reactions compared to this compound.

Properties

IUPAC Name

5-bromo-2-(3-methoxyphenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(13)8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJUBVGGSUQXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716863
Record name 5-Bromo-2-(3-methoxyphenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249147-55-4
Record name 5-Bromo-2-(3-methoxyphenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.